Desmethoxy Setiptiline

描述

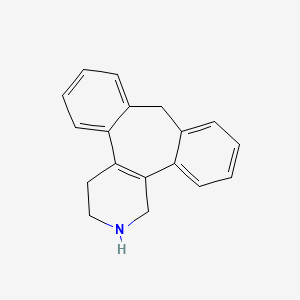

Structure

3D Structure

属性

IUPAC Name |

4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)18-12-19-10-9-17(15)18/h1-8,19H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAOEWSWPWCFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=CC=CC=C3CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Interaction Mechanisms of Desmethoxy Setiptiline

Monoamine Transporter Interactions

The interaction of desmethoxy setiptiline (B1200691) with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft, reveals a distinct profile.

Norepinephrine (B1679862) Transporter (NET) Inhibition Profiles

Desmethoxy setiptiline demonstrates a notable affinity for the norepinephrine transporter. In studies conducted on rat brain tissue, the compound exhibited an IC50 value of 220 nM for the inhibition of norepinephrine reuptake. This indicates a significant potential to modulate noradrenergic neurotransmission by blocking the reuptake of norepinephrine from the synapse.

Serotonin (B10506) Transporter (SERT) Interaction Characteristics

In contrast to its effect on the norepinephrine transporter, this compound shows a markedly lower affinity for the serotonin transporter. Research has indicated that its IC50 value for the serotonin transporter in rats is greater than 10,000 nM. This suggests that at concentrations where it significantly inhibits norepinephrine reuptake, it has a negligible effect on serotonin transport.

Dopamine (B1211576) Transporter (DAT) Binding Affinity

Similar to its interaction with the serotonin transporter, this compound displays a very low affinity for the dopamine transporter. The IC50 value for the dopamine transporter in rats has been reported to be greater than 10,000 nM, indicating a minimal direct interaction with the dopamine reuptake system.

| Transporter | IC50 (nM) | Species |

|---|---|---|

| Norepinephrine Transporter (NET) | 220 | Rat |

| Serotonin Transporter (SERT) | >10,000 | Rat |

| Dopamine Transporter (DAT) | >10,000 | Rat |

G Protein-Coupled Receptor (GPCR) Modulations

This compound's pharmacological profile is further characterized by its interactions with various G protein-coupled receptors, particularly adrenergic and serotonin receptors.

Adrenergic Receptor Subtype Antagonism (e.g., α2-Adrenergic Receptors)

This compound is recognized as an antagonist of α2-adrenergic receptors. medchemexpress.comdrugbank.com This antagonism is a key feature of its pharmacological action. The blockade of these presynaptic autoreceptors leads to an increase in the release of norepinephrine, which complements its norepinephrine reuptake inhibition. While the specific binding affinities (Ki) for the individual α2-adrenergic receptor subtypes (α2A, α2B, and α2C) have not been fully detailed in the available literature, its functional antagonism is a well-established characteristic.

Serotonin Receptor Subtype Interactions

The interaction of this compound with serotonin receptors is complex and multifaceted. It is generally characterized as a serotonin receptor antagonist, with a likely activity at the 5-HT2A and 5-HT2C subtypes. medchemexpress.comdrugbank.com

However, recent research has revealed unexpected agonistic activity at other serotonin receptor subtypes. Specifically, this compound has been identified as a potent full agonist at the human 5-HT1e and 5-HT1F receptors. nih.gov The EC50 values for these receptors were determined to be 171.0 nM and 64.6 nM, respectively. nih.gov This agonism at 5-HT1e/1F receptors suggests a previously unappreciated aspect of its molecular pharmacology. nih.gov The binding affinities (Ki) for other serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C, are not yet definitively established in publicly available data.

| Receptor | Activity | Value (nM) | Species |

|---|---|---|---|

| α2-Adrenergic Receptors | Antagonist | N/A | N/A |

| 5-HT2A Receptor | Antagonist (Likely) | N/A | N/A |

| 5-HT2C Receptor | Antagonist (Likely) | N/A | N/A |

| 5-HT1e Receptor | Full Agonist | EC50: 171.0 | Human |

| 5-HT1F Receptor | Full Agonist | EC50: 64.6 | Human |

5-HT1eR and 5-HT1FR Agonism: Structural and Functional Insights

Recent research has illuminated an unexpected agonistic activity of tetracyclic antidepressants, including the close structural analog of this compound, setiptiline, at the 5-HT1e and 5-HT1F receptors. mssm.edu These receptors, which are involved in the inhibition of adenylyl cyclase, are activated by setiptiline, suggesting a similar action for this compound. mssm.edu

Structural studies using cryo-electron microscopy have revealed that these tetracyclic compounds adopt a unique agonist-like binding pose within the 5-HT1e receptor, which is distinct from how similar drug scaffolds bind to other inactive-state serotonin receptors. mssm.edu This distinct binding mode, coupled with receptor-specific allosteric communication between the ligand and G protein binding sites, is believed to be responsible for this unexpected agonism. mssm.edu

The agonistic activity of these compounds at 5-HT1eR and 5-HT1FR may underlie some of their therapeutic effects. mssm.edu The potency of setiptiline at these receptors has been quantified, providing a basis for understanding the potential activity of this compound.

Table 1: Potency of Setiptiline at 5-HT1e and 5-HT1F Receptors

| Receptor | EC50 (nM) |

|---|---|

| 5-HT1eR | 171.0 |

Other 5-HT Receptor Subtype Antagonism (e.g., 5-HT2A, 5-HT2C, 5-HT3)

While exhibiting agonism at 5-HT1e/1F receptors, this compound, like other tetracyclic antidepressants, is characterized as a pan-antagonist at other 5-HT receptor subtypes. mssm.edu Due to a lack of specific binding data for this compound, the well-characterized profile of its close analog, mianserin (B1677119), provides significant insight into its likely antagonistic properties.

Histamine (B1213489) H1 Receptor Inverse Agonism

A prominent characteristic of tetracyclic antidepressants, including this compound's close analog mianserin, is their potent interaction with the histamine H1 receptor. Mianserin acts as an inverse agonist at the H1 receptor. mssm.edu Inverse agonism is a mechanism where the drug binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the H1 receptor, this leads to strong antihistaminic effects. This potent H1 receptor blockade is a hallmark of this class of compounds. wikipedia.org

Molecular Mechanisms of Receptor Activation and Binding

The interaction of tetracyclic compounds like this compound with their target receptors is a dynamic process involving specific binding sites and conformational changes in both the ligand and the receptor.

Orthosteric and Allosteric Binding Site Characterization

Cryo-electron microscopy studies of setiptiline bound to the 5-HT1e receptor have provided a detailed view of its binding within the orthosteric pocket. mssm.edu The orthosteric site is the primary binding location for the endogenous ligand. The unique agonist-like binding pose of setiptiline within this site is a key determinant of its functional activity. mssm.edu These studies also suggest the importance of receptor-specific allosteric coupling, where binding at the orthosteric site influences the conformation and activity of the G protein-binding site on the intracellular side of the receptor. mssm.edu

Ligand-Receptor Conformational Dynamics

The binding of setiptiline to the 5-HT1e receptor induces specific conformational changes in the receptor, leading to its activation. mssm.edu Molecular dynamics simulations have complemented structural data, revealing the dynamic nature of the ligand-receptor complex. mssm.edu These simulations show how the tetracyclic structure settles into a stable, low-energy conformation within the binding pocket, facilitating the receptor's transition to an active state.

Specific Amino Acid Residue Interactions within Binding Pockets (e.g., D1023.32, L993.29, M1033.33, I175ECL2, A1905.46, F3086.52, E3116.55, C1063.36, T3307.39)

Detailed analysis of the setiptiline-bound 5-HT1e receptor structure has identified key amino acid residues that form critical interactions with the ligand. semanticscholar.org The tricyclic moiety of setiptiline engages in interactions with several residues, including L993.29, M1033.33, I175ECL2, A1905.46, F3086.52, and E3116.55. semanticscholar.org A stable π-π stacking interaction occurs between the benzyl (B1604629) group of the tricyclic scaffold and F3086.52. semanticscholar.org

The methylpiperazine group of setiptiline forms apolar interactions with C1063.36 and T3307.39. semanticscholar.org Additionally, a crucial salt bridge and hydrogen bond are formed between the piperazine (B1678402) nitrogen and the side chain of D1023.32, an interaction commonly observed in aminergic GPCRs. semanticscholar.org These specific interactions anchor the ligand in its unique orientation, driving the agonistic response at the 5-HT1e receptor.

Table 2: Key Amino Acid Residue Interactions with Setiptiline at the 5-HT1e Receptor

| Ligand Moiety | Interacting Residue | Type of Interaction |

|---|---|---|

| Tricyclic Moiety | L993.29 | Apolar |

| Tricyclic Moiety | M1033.33 | Apolar |

| Tricyclic Moiety | I175ECL2 | Apolar |

| Tricyclic Moiety | A1905.46 | Apolar |

| Tricyclic Moiety | F3086.52 | π-π stacking |

| Tricyclic Moiety | E3116.55 | - |

| Methylpiperazine Group | C1063.36 | Apolar |

| Methylpiperazine Group | T3307.39 | Apolar |

Structure Activity Relationships Sar and Rational Design Approaches for Desmethoxy Setiptiline Analogues

Core Tetracyclic Scaffold Modifications and their Pharmacological Impact

The tetracyclic core of Desmethoxy Setiptiline (B1200691), which is structurally analogous to Setiptiline, is a key determinant of its interaction with various biogenic amine receptors. This rigid framework orients the essential pharmacophoric elements, such as the basic amine and the aromatic rings, in a specific spatial arrangement required for receptor binding.

Modifications to this core scaffold have been shown to have a profound impact on the pharmacological properties of TeCAs. The compact multicyclic structure of compounds like Setiptiline, Mianserin (B1677119), and Mirtazapine (B1677164), with a short linkage of only 2 to 3 atoms between the basic amine and the aromatic rings, is thought to facilitate the contraction of the binding pocket of G-protein coupled receptors (GPCRs), a conformational change often associated with agonistic activity at certain receptors. semanticscholar.org

Structural and computational studies have revealed that the tetracyclic framework of Setiptiline and Mianserin adopts a distinct C-shaped conformation within the binding pocket of serotonin (B10506) receptors like 5-HT1eR. This specific orientation allows for crucial interactions, including an ionic bond between the tertiary amine of the piperazine (B1678402) or tetrahydropyridine ring and a conserved aspartate residue (D1023.32). nih.gov

Alterations to the central ring system of the tetracyclic nucleus can significantly reduce activity. For instance, in related tricyclic antidepressants, the substitution of the C-11 position with a sulfur or oxygen atom has been shown to diminish anticholinergic activity, suggesting that the integrity of the carbocyclic ring is important for certain receptor interactions. nih.gov While Desmethoxy Setiptiline belongs to the tetracyclic class, this principle of maintaining the core ring structure's integrity likely holds true for preserving its primary pharmacological activities.

The following table summarizes the key tetracyclic antidepressants and their core structural features:

| Compound | Core Scaffold | Key Structural Feature |

| Setiptiline | Dibenzo[a,d]cycloheptene fused with a pyridine ring | Tetracyclic framework with a tetrahydropyridine ring. |

| Mianserin | Dibenzo[b,f]azepine fused with a piperazine ring | Tetracyclic framework with a piperazine ring. |

| Mirtazapine | Pyridino[4,3-b]benzazepine fused with a piperazine ring | Tetracyclic framework with a piperazine ring and an additional nitrogen in one of the aromatic rings. |

Substituent Effects on Receptor Selectivity and Potency

The nature and position of substituents on the tetracyclic scaffold of this compound analogues play a pivotal role in modulating their affinity and selectivity for various receptors.

In the broader class of TeCAs, it is well-established that even minor substituent changes can lead to significant shifts in the pharmacological profile. For example, the isosteric replacement of a CH group in the aromatic ring of Mianserin with a nitrogen atom to form Mirtazapine results in profound physicochemical and pharmacological differences. This single substitution alters the charge distribution across the molecule, making Mirtazapine more polar and increasing its oxidation potential compared to Mianserin. nih.gov These electronic changes are believed to contribute to Mirtazapine's reduced affinity for the α1-adrenoceptor and its negligible effect on noradrenaline reuptake when compared to Mianserin. nih.govresearchgate.net

Studies on Setiptiline and Mianserin have shown that their interaction with the 5-HT1eR is sensitive to mutations in the receptor's binding pocket. For instance, an I175ECL2W mutation significantly increased the potency of both Mianserin and Setiptiline at this receptor, highlighting the importance of hydrophobic interactions in this region. semanticscholar.org Conversely, mutations at other positions, such as T3307.39V, led to a decrease in affinity for these TeCAs, although to a lesser extent than for serotonin itself. nih.gov This suggests that substituents on the tetracyclic scaffold that can optimize interactions with these specific receptor residues could enhance potency and selectivity.

The following table illustrates the impact of a key structural change on receptor binding affinities (Ki in nM) for related TeCAs:

| Compound | Structural Difference from Mianserin | 5-HT1eR Ki (nM) | α1-Adrenoceptor Affinity |

| Mianserin | - | 26.1 semanticscholar.org | High |

| Mirtazapine | Isosteric replacement of CH with N in the aromatic ring | 269.2 semanticscholar.org | Reduced nih.govresearchgate.net |

Enantiomeric Considerations in this compound Analogues

Many tetracyclic antidepressants, including those structurally related to this compound, are chiral molecules and are often used clinically as racemic mixtures. The individual enantiomers of these drugs can exhibit distinct pharmacological and pharmacokinetic properties. nih.gov Therefore, evaluating the stereochemistry of this compound analogues is a critical aspect of their rational design.

The development of single-enantiomer drugs from existing racemates, known as "chiral switching," has been a strategy to improve the therapeutic index of certain medications. This approach is based on the principle that one enantiomer (the eutomer) may be responsible for the desired therapeutic effects, while the other (the distomer) might be inactive or contribute to adverse effects. mdpi.com

Therefore, for this compound analogues, the synthesis and pharmacological evaluation of individual enantiomers would be a crucial step in identifying compounds with improved efficacy and tolerability. This approach allows for a more precise understanding of the stereochemical requirements for optimal receptor interaction.

The following table summarizes the general principles of enantiomeric differentiation in chiral antidepressants:

| Aspect | Description |

| Pharmacodynamics | Enantiomers can have different affinities and efficacies at target receptors. |

| Pharmacokinetics | Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates. |

| Therapeutic Profile | One enantiomer may be primarily responsible for the therapeutic effects, while the other may be inactive or contribute to side effects. |

Comparative SAR with Related TeCAs (e.g., Mianserin, Mirtazapine, Setiptiline)

The structure-activity relationships of this compound are best understood through a comparative analysis with its close structural relatives: Mianserin, Mirtazapine, and Setiptiline. These compounds share the same core tetracyclic structure but differ in the composition of their ring systems and substituents, leading to distinct pharmacological profiles.

Setiptiline itself is a tetracyclic compound that is pharmacologically distinct from tricyclic antidepressants. nih.gov Its mechanism of action, like other TeCAs, involves the antagonism of α2-adrenergic receptors and various serotonin receptors. drugbank.com

Mianserin and Mirtazapine are also potent antagonists at α2-adrenergic and 5-HT2 receptors. ima-press.net The primary structural difference between Mianserin and Mirtazapine, the presence of a nitrogen atom in the aromatic ring of Mirtazapine, leads to significant differences in their physicochemical properties and, consequently, their receptor interaction profiles. nih.govresearchgate.net Mirtazapine's higher polarity and different dipole moment compared to Mianserin are thought to underlie its reduced affinity for α1-adrenoceptors and its lack of significant noradrenaline reuptake inhibition. nih.govresearchgate.net

Setiptiline, Mianserin, and Mirtazapine all exhibit potent activity at 5-HT1eR and 5-HT1FR, acting as agonists at these typically antagonist-targeted receptors. semanticscholar.orgnih.gov Their binding affinities at the 5-HT1e receptor are comparable for Setiptiline and Mianserin, while Mirtazapine shows a somewhat lower affinity. semanticscholar.org

The following table provides a comparative summary of the receptor binding profiles (Ki in nM) for these related TeCAs, highlighting the impact of subtle structural variations:

| Compound | 5-HT1eR Ki (nM) | 5-HT1FR EC50 (nM) | Primary Mechanism of Action |

| Setiptiline | 29.3 semanticscholar.org | 64.6 nih.gov | α2-adrenergic and serotonin receptor antagonist drugbank.com |

| Mianserin | 26.1 semanticscholar.org | N/A | α2-adrenergic and serotonin receptor antagonist ima-press.net |

| Mirtazapine | 269.2 semanticscholar.org | 235.5 nih.gov | α2-adrenergic and serotonin receptor antagonist ima-press.net |

By analyzing these comparative SAR data, researchers can make informed decisions in the rational design of novel this compound analogues. For example, modifications that mimic the electronic properties of Mirtazapine could be explored to reduce α1-adrenergic activity, while maintaining or enhancing affinity for other desired targets.

Preclinical Pharmacological Investigations of Desmethoxy Setiptiline

In Vitro Pharmacological Profiling

In vitro studies are fundamental in elucidating the molecular mechanisms of a compound by examining its interaction with specific biological targets in a controlled laboratory setting.

Receptor binding assays are used to determine the affinity of a compound for various neurotransmitter receptors. This is a crucial step in characterizing the pharmacological profile of a potential therapeutic agent.

Currently, specific radioligand binding assay data detailing the affinity of Desmethoxy Setiptiline (B1200691) for a range of CNS receptors are not available in the peer-reviewed scientific literature. However, its parent compound, Setiptiline, is characterized as an antagonist at α2 adrenergic and serotonin (B10506) receptors. drugbank.com

Table 1: Receptor Binding Profile of Setiptiline

| Receptor Target | Affinity (Ki, nM) | Compound |

|---|---|---|

| α2-Adrenergic Receptor | Data not available | Setiptiline |

| Serotonin Receptors | Data not available | Setiptiline |

| Desmethoxy Setiptiline | Data not available | This compound |

This table reflects the available data for the parent compound, Setiptiline. Specific binding affinities for this compound are not publicly documented.

G protein-coupled receptors (GPCRs) are a major target for antidepressant medications. nih.govnih.gov Assays such as Bioluminescence Resonance Energy Transfer (BRET) can measure the activation of G proteins following ligand binding to a receptor, providing insight into the functional activity of a compound.

There is no specific information available from G protein activation or signaling pathway studies for this compound in the current scientific literature.

These assays measure a compound's ability to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine (B1211576) from the synaptic cleft by blocking their respective transporters (SERT, NET, DAT). nih.gov This mechanism is a hallmark of many classes of antidepressant drugs.

Data from in vitro neurotransmitter uptake inhibition assays for this compound are not currently available in the published scientific literature.

In Vivo Studies in Animal Models of Neurological and Psychiatric Relevance

In vivo studies in animal models are essential for evaluating the physiological and behavioral effects of a compound in a living organism, providing an indication of its potential therapeutic efficacy.

The Forced Swim Test (FST) is a widely used behavioral model in rodents to screen for potential antidepressant activity. researchgate.netherbmedpharmacol.com A reduction in the duration of immobility is generally interpreted as an antidepressant-like effect.

While specific data for this compound is not available, a study on its parent compound, Setiptiline, demonstrated antidepressant-like activity. In this study, Setiptiline was shown to shorten the duration of immobility in rats subjected to the forced swim test. nih.gov

Table 2: Effects of Setiptiline in the Forced Swim Test

| Compound | Animal Model | Test | Key Finding |

|---|---|---|---|

| Setiptiline | Rat | Forced Swim Test | Shortened duration of immobility |

| This compound | Data not available | Data not available | Data not available |

This table presents findings for the parent compound, Setiptiline, as specific data for this compound is not publicly available.

Investigating the neurobiological effects of a compound in preclinical models can reveal its impact on brain chemistry and receptor function. This often involves measuring changes in neurotransmitter levels (e.g., serotonin, dopamine, norepinephrine) or alterations in receptor density in specific brain regions following drug administration.

There are currently no published in vivo studies detailing the effects of this compound on monoamine levels or receptor expression in animal models.

Investigations into Neuroplasticity and Synaptic Remodeling

Preclinical research into the effects of the tetracyclic compound this compound on neuroplasticity and synaptic remodeling is currently limited. While the broader class of tetracyclic antidepressants is understood to influence neural plasticity, specific data for this compound remains to be fully elucidated in published scientific literature. The following sections outline the established frameworks for investigating these phenomena, which provide a context for potential future research on this specific compound.

Brain-Derived Neurotrophic Factor (BDNF) Signaling Modulation

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. youtube.com The "neurotrophic hypothesis" of depression suggests that a reduction in BDNF contributes to the atrophy of neurons in key brain regions like the hippocampus, and that antidepressant treatments may work by reversing this deficit. nih.govnih.gov

Antidepressant compounds are often evaluated for their ability to modulate the BDNF signaling pathway. This typically involves measuring levels of BDNF mRNA and protein in relevant brain regions of animal models following administration of the compound. A significant increase in BDNF levels is generally considered a positive indicator of a drug's potential to promote neuroplasticity. biopsychiatry.com The activation of the BDNF receptor, Tropomyosin receptor kinase B (TrkB), is also a crucial step in this signaling cascade, leading to downstream effects that enhance synaptic function and neuronal resilience. nih.gov

Preclinical studies on various antidepressants have demonstrated an upregulation of the cyclic adenosine (B11128) monophosphate (cAMP) and neurotrophin signaling pathways, which are instrumental in plasticity and cell survival. biopsychiatry.com However, specific in vivo or in vitro data detailing the modulation of BDNF signaling by this compound is not available in the current body of scientific literature. Future research would need to investigate whether this compound treatment leads to changes in BDNF expression and TrkB receptor activation to understand its potential role in this aspect of neuroplasticity.

Table 1: Investigational Parameters for BDNF Signaling Modulation

| Parameter | Method of Measurement | Significance in Neuroplasticity Research |

| BDNF mRNA Levels | Quantitative PCR (qPCR) | Indicates changes in the gene expression of BDNF. |

| BDNF Protein Levels | ELISA, Western Blot | Measures the amount of available BDNF protein. |

| TrkB Receptor Activation | Western Blot (for phosphorylated TrkB) | Shows the degree to which the BDNF signaling pathway is activated. |

| Downstream Signaling Molecules (e.g., CREB) | Western Blot (for phosphorylated CREB) | Assesses the activation of transcription factors involved in neurogenesis and synaptic plasticity. |

Synaptic Protein Synthesis and Receptor Trafficking

Neuroplasticity is fundamentally linked to the physical remodeling of synapses, a process that relies on the synthesis of new proteins and the trafficking of neurotransmitter receptors to and from the synaptic membrane. nih.gov Antidepressant-induced changes in synaptic plasticity can manifest as alterations in the number and structure of dendritic spines, which are the primary sites of excitatory synapses in the brain.

The trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a key mechanism underlying synaptic strengthening and weakening. nih.gov An increase in the insertion of AMPA receptors into the postsynaptic membrane is associated with long-term potentiation (LTP), a cellular correlate of learning and memory. Conversely, their removal is linked to long-term depression (LTD). alliedacademies.org

Preclinical investigations into a compound's effect on synaptic remodeling often involve microscopic analysis of neuronal structures and biochemical assays to measure the expression of key synaptic proteins. For example, an increase in the expression of postsynaptic density protein 95 (PSD-95), a scaffolding protein that helps anchor neurotransmitter receptors at the synapse, would suggest an enhancement of synaptic stability and strength.

Currently, there are no published preclinical studies that specifically examine the impact of this compound on synaptic protein synthesis or receptor trafficking. To determine its effects in this domain, future research would need to employ techniques such as electron microscopy to visualize synaptic structures and western blotting to quantify the expression of crucial synaptic proteins like PSD-95 and subunits of AMPA and NMDA receptors following drug administration in animal models.

Table 2: Key Markers in Synaptic Remodeling Studies

| Marker | Function | Relevance to Antidepressant Research |

| Dendritic Spine Density | Indicates the number of excitatory synapses. | Changes can reflect antidepressant-induced synaptogenesis. |

| AMPA Receptor Subunits (e.g., GluA1, GluA2) | Mediate fast excitatory neurotransmission. | Altered trafficking is a key mechanism of synaptic plasticity. |

| NMDA Receptor Subunits (e.g., GluN1, GluN2A/B) | Involved in the induction of synaptic plasticity. | Changes can affect the threshold for inducing LTP and LTD. |

| Postsynaptic Density Protein 95 (PSD-95) | Scaffolding protein at excitatory synapses. | Increased levels can indicate synaptic strengthening. |

| Synapsin I | Regulates neurotransmitter release. | Alterations may reflect changes in presynaptic function. |

Metabolism and Active Metabolite Research of Desmethoxy Setiptiline

Identification of Metabolic Pathways in Preclinical Systems

Information detailing the specific metabolic pathways of Desmethoxy Setiptiline (B1200691) is not available in the reviewed scientific literature.

Cytochrome P450 (CYP) Enzyme Involvement (e.g., CYP2D6, CYP2C19, CYP3A4, CYP1A2)

There are no specific studies that identify which Cytochrome P450 isoenzymes are involved in the metabolism of Desmethoxy Setiptiline. Generally, tetracyclic and tricyclic antidepressants are metabolized by a range of CYP enzymes, primarily CYP2D6, with contributions from CYP1A2, CYP3A4, and CYP2C19. researchgate.netnih.gov However, without direct research on this compound, any discussion of specific enzyme involvement would be speculative.

Other Enzymatic Biotransformations

No studies were identified that describe other enzymatic biotransformation pathways, such as glucuronidation or sulfation, for this compound.

Advanced Research Methodologies in Desmethoxy Setiptiline Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in pharmacology to predict and analyze the interactions between a drug molecule and its biological targets at an atomic level. Although specific computational studies for Desmethoxy Setiptiline (B1200691) are not readily found, these methods offer a robust framework for understanding its pharmacological profile.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govfrontiersin.org This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. nih.gov

In the context of Desmethoxy Setiptiline, molecular docking could be employed to simulate its interaction with key central nervous system targets, such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and various serotonin (5-HT) receptors. The simulation would calculate the binding energy, with more negative values indicating a stronger, more stable interaction. mdpi.comnih.gov By docking this compound into the crystal structures of these transporters and receptors, researchers could identify the key amino acid residues involved in the binding and predict the compound's affinity for each target. This information is crucial for understanding its mechanism of action and potential side effects.

Table 1: Illustrative Molecular Docking Results for this compound This table is a hypothetical representation of potential docking scores.

| Biological Target | Protein Data Bank (PDB) ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Serotonin Transporter (SERT) | 5I6X | -9.8 | Asp98, Tyr176, Phe335 |

| Norepinephrine Transporter (NET) | 6OBP | -10.5 | Asp75, Phe317, Ser419 |

| 5-HT2A Receptor | 6A93 | -8.5 | Asp155, Trp336, Phe340 |

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. mdpi.comnih.gov This technique allows researchers to observe the stability of a ligand-receptor complex and the conformational changes that may occur upon binding. nih.gov For this compound, an MD simulation could be run for several nanoseconds to assess the stability of its binding to targets like SERT and NET. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand would be analyzed. A stable RMSD value over the simulation time suggests that the compound forms a stable complex with its target. mdpi.com These simulations can validate the findings from molecular docking and provide a more dynamic picture of the molecular interactions. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify correlations between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, a QSAR model can predict the activity of new, untested compounds.

A QSAR study for this compound would involve synthesizing a series of its analogs with slight structural modifications. The antidepressant activity of these analogs would be experimentally determined. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog would be calculated. Statistical methods would be used to build a mathematical model linking these descriptors to the observed biological activity. This model could then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective antidepressant agents.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Receptor Complex Structures

Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are high-resolution structural biology techniques used to determine the three-dimensional structure of proteins and other biomolecules at the atomic level. nih.govnih.govresearchgate.net These methods are invaluable for visualizing the precise way a drug binds to its receptor.

While no specific Cryo-EM or X-ray crystallography studies have been published for this compound, these techniques could provide definitive structural evidence of its binding mechanism. ebi.ac.ukebi.ac.uk To do this, researchers would need to produce and purify the target protein (e.g., the human serotonin transporter) and form a complex with this compound. This complex would then be either crystallized for X-ray crystallography or flash-frozen for Cryo-EM analysis. nih.gov The resulting high-resolution structure would reveal the exact orientation of this compound within the binding pocket, the specific atomic interactions (like hydrogen bonds and hydrophobic contacts) with amino acid residues, and any conformational changes the receptor undergoes upon binding. researchgate.net

Mutagenesis Studies for Functional Site Elucidation

Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene. neb.com This results in a modified protein where one or more specific amino acids are altered. By comparing the function of the mutated protein to the wild-type version, researchers can determine the role of individual amino acids. nih.govnih.gov

In the study of this compound, site-directed mutagenesis could be used to confirm the binding sites predicted by molecular docking. dovepress.com For instance, if docking simulations suggest that a specific tyrosine residue in the norepinephrine transporter is crucial for binding, that residue could be mutated to an alanine. The binding affinity of this compound to this mutated transporter would then be measured experimentally. A significant decrease in binding affinity compared to the non-mutated transporter would confirm the importance of that tyrosine residue in the interaction. This approach is essential for validating computational models and elucidating the functional sites critical for a drug's activity. researchgate.net

Bioanalytical Techniques for Preclinical Sample Analysis

Bioanalytical techniques are used for the quantitative determination of drugs and their metabolites in biological fluids, such as plasma, urine, and tissue homogenates. These methods are critical in preclinical studies to understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound.

For preclinical analysis of this compound, a robust and sensitive bioanalytical method would need to be developed and validated, typically using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). nih.gov The process would involve extracting the compound from the biological matrix (e.g., beagle dog plasma) via protein precipitation or liquid-liquid extraction. nih.gov The UPLC system would then separate this compound from other endogenous components, and the mass spectrometer would provide sensitive and selective detection and quantification.

Table 2: Example Validation Parameters for a UPLC-MS/MS Method This table represents typical parameters for bioanalytical method validation as per regulatory guidelines.

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of nominal value (±20% for LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Recovery | The extraction efficiency of an analytical method. | Consistent, precise, and reproducible |

| Matrix Effect | The effect of co-eluting, undetected matrix components on analyte ionization. | CV of IS-normalized matrix factor ≤ 15% |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions. | Concentration within ±15% of nominal |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

No specific LC-MS/MS methodologies or research findings for "this compound" are available in the scientific literature. While LC-MS/MS is a standard and powerful technique for the quantification of antidepressants and their metabolites from biological matrices, no studies have been published applying this technique to this specific compound. researchgate.netnih.govresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

There are no published studies detailing the use of GC-MS for the analysis of "this compound." Although GC-MS is a well-established method for the detection of various antidepressants, including tetracyclic compounds, its specific application to "this compound" has not been documented. bohrium.commdpi.comnih.govnih.gov

Emerging Research Directions and Theoretical Frameworks

Exploration of Novel Pharmacological Targets Beyond Canonical Monoamines

While tetracyclic antidepressants have established effects on monoaminergic systems, recent research has unveiled unexpected interactions with less-studied receptors, suggesting mechanisms of action that extend beyond their canonical targets. nih.govnih.gov The exploration of these novel targets is crucial for understanding the full therapeutic potential of compounds like Desmethoxy Setiptiline (B1200691).

A significant recent discovery is the agonistic activity of Setiptiline at the understudied serotonin (B10506) receptors 5-HT1e and 5-HT1F. nih.govnih.gov This is a notable departure from the typical antagonist profile that TeCAs exhibit at other serotonin receptors, such as the 5-HT2 subtypes. wikipedia.orgrjppd.org Research has identified Setiptiline as a potent, full agonist at both the 5-HT1e receptor (EC50 = 171.0 nM) and the 5-HT1F receptor (EC50 = 64.6 nM). nih.govnih.gov This agonism suggests a potential mechanism for the clinically observed anti-migraine properties of some TeCAs and represents a novel therapeutic pathway distinct from traditional monoamine reuptake inhibition or receptor antagonism. nih.gov Given that Desmethoxy Setiptiline is a close analogue of Setiptiline, it is plausible that it shares this agonistic activity, positioning it as a compound of interest for its effects beyond the classical monoamine systems.

Interplay with Glutamatergic and GABAergic Systems

The glutamatergic and GABAergic systems, the primary excitatory and inhibitory neurotransmitter systems in the brain, respectively, are now recognized as critical players in the pathophysiology of depression. nih.govnih.gov Consequently, they have become promising targets for the development of novel, rapid-acting antidepressants. nih.gov Agents that modulate N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors have shown significant promise in treating mood disorders. nih.govnih.gov Similarly, the inhibitory role of gamma-aminobutyric acid (GABA) is integral to regulating the activity of noradrenergic, dopaminergic, and serotonergic neurons, and its dysregulation is implicated in depression. nih.gov

Despite the growing interest in these systems, direct research investigating the interaction of this compound with glutamatergic or GABAergic receptors is not extensively documented in publicly available literature. The mechanism of action for TeCAs like Setiptiline is primarily attributed to their effects on serotonin and norepinephrine (B1679862) systems. americanaddictioncenters.org While some antidepressants and antipsychotics are known to interact with these systems—for instance, by inhibiting NMDA receptors or modulating GABAergic transmission—such activity has not yet been characterized for this compound or Setiptiline. researchgate.net Future research is needed to determine if this class of compounds has any direct or indirect modulatory effects on glutamate and GABA neurotransmission, which could represent a significant expansion of their known pharmacological profile.

Polypharmacology and Multimodal Action Hypotheses

Polypharmacology, the ability of a single drug to interact with multiple molecular targets, is a defining characteristic of many central nervous system therapeutics, including tetracyclic antidepressants. wisc.edunih.gov This multi-target engagement often leads to a complex, multimodal mechanism of action that can enhance therapeutic efficacy and address diverse symptom clusters. nih.govpatsnap.com

This compound, like its parent compound Setiptiline, is hypothesized to have a rich polypharmacological profile. rjppd.org Setiptiline acts as a norepinephrine reuptake inhibitor, an antagonist at α2-adrenergic receptors, and an antagonist at multiple serotonin receptors, likely including the 5-HT2A, 5-HT2C, and 5-HT3 subtypes. wikipedia.orgmedchemexpress.com Furthermore, it possesses potent antihistaminic properties via inverse agonism at the H1 receptor. wikipedia.org This profile is characteristic of a noradrenergic and specific serotonergic antidepressant (NaSSA). rjppd.orgdrugbank.com The antagonism of α2-adrenergic autoreceptors enhances the release of both norepinephrine and serotonin, complementing the effects of norepinephrine reuptake inhibition. patsnap.com The addition of the recently discovered agonism at 5-HT1e and 5-HT1F receptors further solidifies its multimodal action. nih.govnih.gov This combination of effects on a diverse set of targets exemplifies a polypharmacological approach, which may contribute to a broad spectrum of clinical activity. patsnap.com

Below is an interactive data table summarizing the receptor binding profile for Setiptiline, from which the activity of this compound is often inferred.

Note: The smaller the Ki value, the more strongly the drug binds to the site. EC50 indicates the concentration for half-maximal effective response.

Potential for Development of Next-Generation Neuropharmacological Agents

The development of next-generation neuropharmacological agents for depression aims to move beyond the limitations of existing treatments, seeking more rapid onset of action and efficacy in treatment-resistant populations. nih.gov The complex and multimodal pharmacological profile of compounds like this compound offers a promising foundation for such development.

The unique combination of established and novel mechanisms within a single molecule presents a significant advantage. The polypharmacology of the Setiptiline scaffold, combining norepinephrine effects with broad-spectrum serotonin receptor modulation, aligns with the modern understanding that targeting multiple pathways simultaneously can yield superior antidepressant effects. wisc.edunih.gov The discovery of potent agonism at 5-HT1e/1F receptors is particularly intriguing, as it opens up a new avenue for therapeutic intervention that is distinct from conventional antidepressants. nih.gov

Developing agents like this compound could lead to therapies with a more tailored clinical profile. For instance, the potent antihistamine action could be beneficial for depressed patients with significant insomnia. patsnap.com The novel 5-HT1e/1F agonism might offer benefits for comorbid conditions like migraine or contribute to the primary antidepressant effect through as-yet-unexplored pathways. nih.gov Rational drug design based on this tetracyclic scaffold could aim to optimize the affinity and activity at this diverse array of targets to create next-generation agents with improved efficacy and tolerability.

常见问题

Q. What methodologies are recommended for synthesizing and characterizing Desmethoxy Setiptiline in preclinical studies?

Answer: Synthesis typically involves multi-step organic reactions (e.g., Friedel-Crafts alkylation or reductive amination), followed by purification via column chromatography. Characterization requires:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton/carbon shifts.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) and UV detection at λmax ≈ 250 nm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS in positive ion mode).

Experimental protocols must align with reproducibility standards, including detailed reaction conditions and spectral data in supplementary materials .

Q. Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC | ≥98% peak area |

| Molecular Weight | ESI-MS | ±1 Da of theoretical |

| Structural Confirmation | 1H/13C NMR | Match reference spectra |

Q. Which in vitro models are appropriate for evaluating this compound’s pharmacological activity?

Answer:

- Receptor Binding Assays : Screen affinity for serotonin (5-HT2A/2C) and adrenergic (α2) receptors using radioligand displacement (e.g., [3H]-Ketanserin for 5-HT2A).

- Cell-Based Assays : Use primary neuronal cultures or transfected HEK293 cells to assess functional activity (e.g., cAMP modulation).

- Metabolic Stability : Employ liver microsomes (human/rat) to calculate intrinsic clearance (CLint) .

Standardize protocols with positive controls (e.g., clozapine for receptor binding) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic (PK) data for this compound across preclinical studies?

Answer: Contradictions often arise from interspecies differences, dosing regimens, or analytical variability. Mitigate these by:

- Systematic Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher bioavailability in rodents vs. primates).

- Covariate Analysis : Use nonlinear mixed-effects modeling (NONMEM) to account for body weight, sex, and formulation effects .

- Method Harmonization : Adopt validated bioanalytical protocols (e.g., EMA guidelines for LC-MS/MS validation) to reduce inter-lab variability .

Q. What experimental design strategies optimize HPLC conditions for quantifying this compound in complex matrices?

Answer:

- Response Surface Methodology (RSM) : Optimize mobile phase (e.g., acetonitrile:buffer ratio), pH, and flow rate using Box-Behnken designs .

- Column Screening : Compare C8, C18, and phenyl-hexyl columns for peak symmetry and resolution.

- Sensitivity Enhancement : Derivatize samples with trifluoroacetic acid (TFA) to improve UV absorption .

Q. Table 2: Optimized HPLC Conditions Using RSM

| Factor | Optimal Range | Impact on Resolution |

|---|---|---|

| Acetonitrile (%) | 55–60% | High |

| pH | 3.0–3.5 | Moderate |

| Flow Rate (mL/min) | 1.0–1.2 | Low |

Q. How should researchers address variability in this compound’s preclinical efficacy data?

Answer:

- Blinded, Randomized Studies : Minimize bias in animal trials by randomizing treatment groups and using automated behavioral assays (e.g., forced swim test for antidepressant activity) .

- Power Analysis : Predefine sample sizes (n ≥ 8/group) to ensure statistical robustness.

- Data Normalization : Express results as % change from baseline to account for inter-individual differences .

Methodological Frameworks for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。